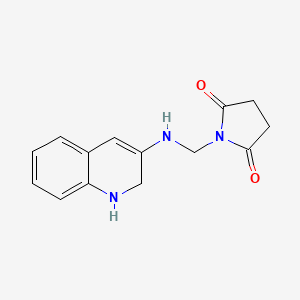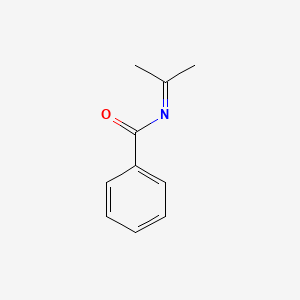
N-(Propan-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propan-2-ylidene)benzamide is an organic compound characterized by the presence of a benzamide group attached to an isopropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Propan-2-ylidene)benzamide can be synthesized through the condensation reaction of aniline with acetone under acidic conditions. The reaction typically involves the use of formic acid as a catalyst, which facilitates the formation of the Schiff base . The reaction proceeds as follows:
Condensation Reaction: Aniline reacts with acetone in the presence of formic acid to form this compound.
Reaction Conditions: The reaction is carried out under electrospray ionization conditions, which allows for the accumulation of reaction products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Propan-2-ylidene)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
N-(Propan-2-ylidene)benzamide has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N-(Propan-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound acts as a Schiff base, forming reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methoxyphenyl)-2-(Propan-2-ylidene)hydrazine Carbothioamide: This compound shares a similar structural motif but includes a methoxy group and a hydrazine carbothioamide moiety.
N-(4-Nitrophenyl)-2-(Propan-2-ylidene)hydrazine Carbothioamide: Another related compound with a nitro group and hydrazine carbothioamide structure.
Uniqueness
N-(Propan-2-ylidene)benzamide is unique due to its specific combination of a benzamide group and an isopropylidene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
78007-58-6 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
N-propan-2-ylidenebenzamide |
InChI |
InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
TUYYEVFJQGXDSE-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(=O)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


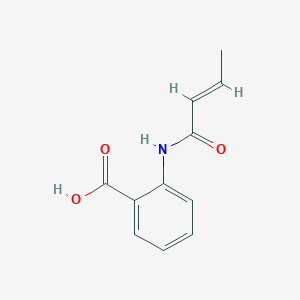

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
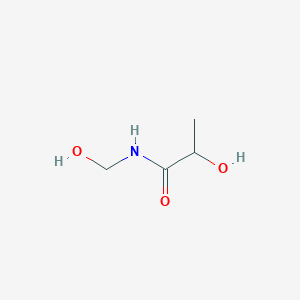
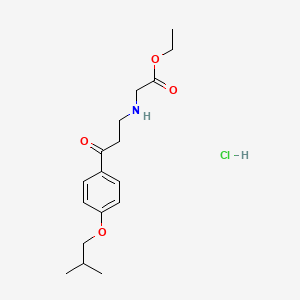
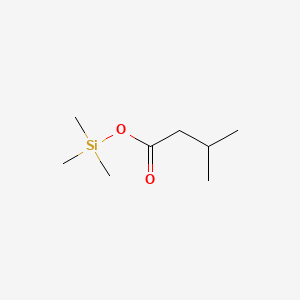
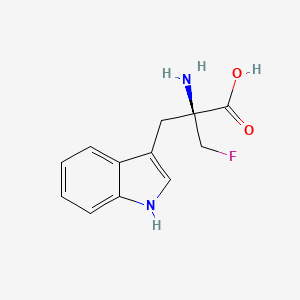
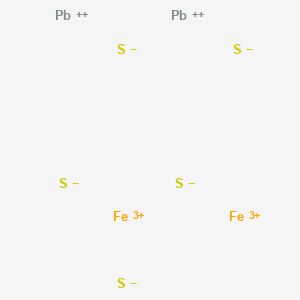
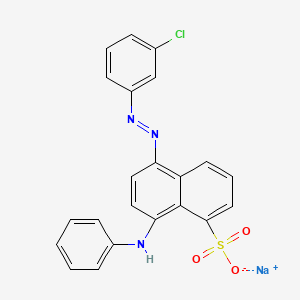
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
